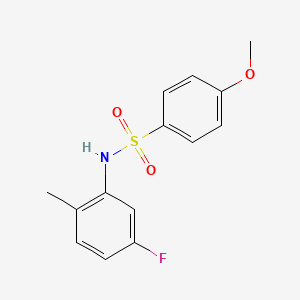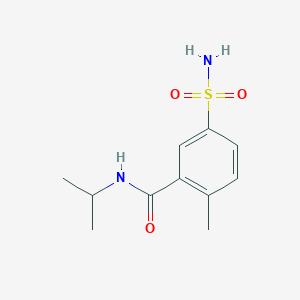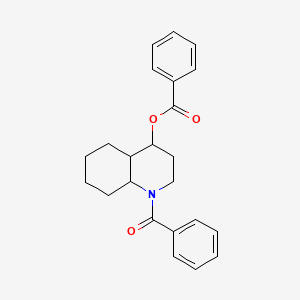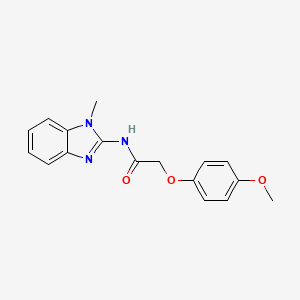![molecular formula C17H12N2O3 B5418770 4-pyridin-3-yl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5418770.png)
4-pyridin-3-yl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-pyridin-3-yl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione, commonly known as PDQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PDQ is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Mechanism of Action
The mechanism of action of PDQ involves the inhibition of various enzymes and signaling pathways. PDQ has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. PDQ has also been shown to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
PDQ has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PDQ has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. PDQ has been shown to decrease the production of reactive oxygen species (ROS), which are known to cause DNA damage and contribute to cancer development.
Advantages and Limitations for Lab Experiments
PDQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. PDQ has also been extensively studied for its potential therapeutic applications, making it an ideal candidate for further research. However, PDQ has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. PDQ also has low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for PDQ research. One direction is to investigate the potential of PDQ as a therapeutic agent for various types of cancer. Another direction is to explore the anti-inflammatory properties of PDQ and its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, future research could focus on the development of new synthesis methods for PDQ and the optimization of its pharmacological properties.
Synthesis Methods
PDQ has been synthesized using various methods, including the reaction of 3-formyl-4-hydroxyquinoline with 3-aminopyridine in the presence of acetic anhydride and catalytic amounts of sulfuric acid. Another method involves the reaction of 3-formyl-4-hydroxyquinoline with 3-aminopyridine in the presence of polyphosphoric acid. PDQ has also been synthesized using a one-pot, three-component reaction of 3-formyl-4-hydroxyquinoline, 3-aminopyridine, and malononitrile in the presence of piperidine.
Scientific Research Applications
PDQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. PDQ has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. PDQ has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
properties
IUPAC Name |
4-pyridin-3-yl-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-14-8-12(10-4-3-7-18-9-10)15-16(22-14)11-5-1-2-6-13(11)19-17(15)21/h1-7,9,12H,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNSHJAEJHOIMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5418688.png)

![5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5418707.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5418714.png)


![6-({[5-(methoxycarbonyl)-2-methylphenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5418744.png)
![3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5418753.png)
![N-(2-methoxyethyl)-1'-[(2-methylpyrimidin-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5418760.png)
![7-{[2-(2-phenylethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5418762.png)



![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5418794.png)